

Application Notes and Protocols for Antifungal Susceptibility Testing of Candida Species

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Compound of Interest

Compound Name: *Candidone*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal susceptibility testing (AFST) of *Candida* species is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for the development of new antifungal agents. The two primary standards-developing organizations that provide harmonized methodologies for AFST are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These standards provide reproducible and clinically relevant results. This document provides detailed application notes and protocols based on these standards for the in vitro susceptibility testing of *Candida* species.

Key Methodologies for Antifungal Susceptibility Testing

The most widely used methods for determining the minimum inhibitory concentration (MIC) of antifungal agents against *Candida* species are broth microdilution and disk diffusion.

Broth Microdilution Method

The broth microdilution method is considered the reference standard for determining MICs. It involves challenging the fungal isolate with serial dilutions of an antifungal agent in a liquid medium.

Experimental Protocol: CLSI M27 Broth Microdilution Method[1][2][3][4]

This protocol is a detailed summary based on the principles outlined in the CLSI M27 documents.

a. Media Preparation:

- Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[2]
- Prepare the medium at a 2X concentration for the initial dilution steps.

b. Antifungal Agent Preparation:

- Prepare stock solutions of antifungal agents at a concentration of at least 10 times the highest concentration to be tested. The solvent and diluent will depend on the specific agent (see CLSI M60 document for details).[5]
- Create serial twofold dilutions of each antifungal agent in the microdilution plates. The final volume in each well should be 100 μ L.

c. Inoculum Preparation:

- Subculture the Candida isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength. This corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.

d. Inoculation and Incubation:

- Add 100 μ L of the final inoculum suspension to each well of the microdilution plate, including a growth control well (without antifungal agent) and a sterility control well (without inoculum).
- Incubate the plates at 35°C for 24 hours.[\[2\]](#)

e. Reading the MIC:

- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control well.[\[6\]](#) For amphotericin B, the endpoint is complete inhibition of growth.[\[6\]](#)
- Reading should be performed visually or using a spectrophotometer.

Experimental Protocol: EUCAST E.DEF 7.3.2 Broth Microdilution Method[\[7\]](#)[\[8\]](#)[\[9\]](#)

This protocol is a detailed summary based on the principles outlined in the EUCAST E.DEF 7.3.2 document.

a. Media Preparation:

- Use RPMI 1640 medium supplemented with 2% glucose. The medium is buffered to pH 7.0 with MOPS buffer.[\[7\]](#)

b. Antifungal Agent Preparation:

- Similar to the CLSI method, prepare serial twofold dilutions of the antifungal agents in the microdilution plates.

c. Inoculum Preparation:

- Prepare a yeast suspension from a 24-hour culture on a non-selective agar medium.
- Adjust the suspension to a 0.5 McFarland standard.
- The final inoculum concentration in the wells should be between 0.5×10^5 and 2.5×10^5 CFU/mL.[\[7\]](#)

d. Inoculation and Incubation:

- Inoculate the microdilution plates and incubate at 35-37°C for 24 hours.

e. Reading the MIC:

- The MIC is determined spectrophotometrically as the lowest concentration that reduces growth by 50% compared to the drug-free control. For amphotericin B, the endpoint is $\geq 90\%$ growth reduction.[\[6\]](#)

Disk Diffusion Method

The disk diffusion method is a simpler, agar-based method that provides a qualitative result (susceptible, intermediate/susceptible-dose dependent, or resistant) based on the diameter of the zone of growth inhibition around a drug-impregnated paper disk.

Experimental Protocol: CLSI M44 Disk Diffusion Method[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

This protocol is a detailed summary based on the principles outlined in the CLSI M44 documents.

a. Media Preparation:

- Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[\[14\]](#)
- Pour the agar into sterile petri dishes to a uniform depth.

b. Inoculum Preparation:

- Prepare a yeast suspension from a 24-hour culture and adjust the turbidity to a 0.5 McFarland standard.

c. Inoculation and Disk Application:

- Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
- Allow the plate to dry for a few minutes.
- Aseptically apply the antifungal disks to the surface of the agar.

d. Incubation:

- Incubate the plates at 35°C for 20-24 hours.[\[13\]](#)

e. Reading the Zones of Inhibition:

- Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
- Interpret the results as susceptible, susceptible-dose dependent, or resistant based on the zone diameter interpretive criteria provided in the CLSI M60 document.[\[10\]](#)

Data Presentation: Clinical Breakpoints and Epidemiological Cutoff Values

Clinical breakpoints (CBPs) are used to categorize an isolate as susceptible, intermediate (or susceptible-dose dependent), or resistant. Epidemiological cutoff values (ECVs) differentiate wild-type (WT) isolates from those with acquired resistance mechanisms (non-wild-type, NWT).

Table 1: CLSI Clinical Breakpoints for Candida species (µg/mL)[\[5\]](#)[\[15\]](#)[\[16\]](#)

Antifungal Agent	C. albicans	C. tropicalis	C. parapsilosis	C. glabrata	C. krusei
Anidulafungin	S ≤0.25; R ≥1	S ≤0.25; R ≥1	S ≤2; R ≥8	S ≤0.12; R ≥0.5	S ≤0.12; R ≥0.5
Caspofungin	S ≤0.25; R ≥1	S ≤0.25; R ≥1	S ≤2; R ≥8	S ≤0.12; R ≥0.5	S ≤0.25; R ≥1
Micafungin	S ≤0.25; R ≥1	S ≤0.25; R ≥1	S ≤2; R ≥8	S ≤0.06; R ≥0.25	S ≤0.12; R ≥0.5
Fluconazole	S ≤2; SDD 4; R ≥8	S ≤2; SDD 4; R ≥8	S ≤2; SDD 4; R ≥8	SDD ≤32; R ≥64	R
Voriconazole	S ≤0.12; SDD 0.25-0.5; R ≥1	S ≤0.12; SDD 0.25-0.5; R ≥1	S ≤0.12; SDD 0.25-0.5; R ≥1	-	S ≤0.5; R ≥2

S=Susceptible; SDD=Susceptible-Dose Dependent; R=Resistant. Dashes indicate that no breakpoint is available.

Table 2: EUCAST Clinical Breakpoints for Candida species (µg/mL)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Antifungal Agent	C. albicans	C. tropicalis	C. parapsilosis	C. glabrata	C. krusei
Anidulafungin	S ≤0.03; R >0.06	S ≤0.06; R >0.06	S ≤2; R >2	S ≤0.03; R >0.06	S ≤0.06; R >0.06
Micafungin	S ≤0.016; R >0.03	S ≤0.03; R >0.03	S ≤1; R >1	S ≤0.016; R >0.03	S ≤0.03; R >0.03
Amphotericin B	S ≤1; R >1	S ≤1; R >1	S ≤1; R >1	S ≤1; R >1	S ≤1; R >1
Fluconazole	S ≤2; R >2	S ≤2; R >2	S ≤2; R >2	S ≤0.002; R >16	R
Voriconazole	S ≤0.125; R >0.125	S ≤0.125; R >0.125	S ≤0.125; R >0.125	S ≤0.002; R >0.5	R

S=Susceptible; R=Resistant.

Table 3: CLSI Epidemiological Cutoff Values (ECVs) for Candida species (µg/mL)[[21](#)][[22](#)][[23](#)][[24](#)]

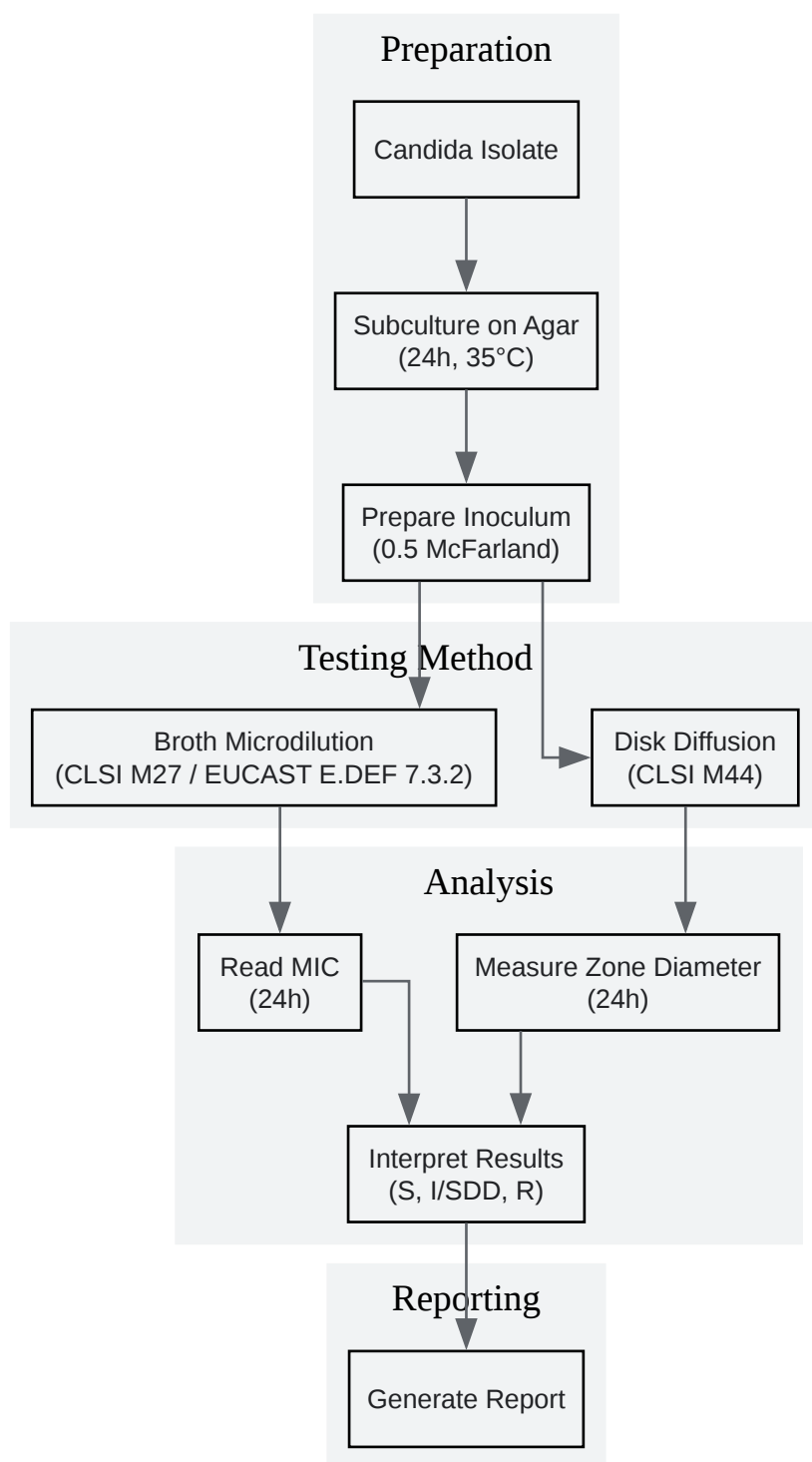
Antifungal Agent	C. albicans	C. tropicalis	C. parapsilosis	C. glabrata	C. krusei
Anidulafungin	≤0.5	≤0.5	≤4	≤0.25	≤0.25
Caspofungin	≤0.5	≤0.5	≤4	≤0.25	≤0.5
Micafungin	≤0.25	≤0.25	≤4	≤0.12	≤0.25
Fluconazole	≤2	≤4	≤8	≤64	≤128
Voriconazole	≤0.12	≤0.25	≤0.25	≤1	≤2
Amphotericin B	≤2	≤2	≤2	≤2	≤4

Table 4: EUCAST Epidemiological Cutoff Values (ECOFFs) for Candida species (µg/mL)[18]
[25]

Antifungal Agent	C. albicans	C. tropicalis	C. parapsilosis	C. glabrata	C. krusei
Anidulafungin	0.06	0.125	4	0.06	0.125
Micafungin	0.03	0.06	2	0.03	0.06
Amphotericin B	1	1	1	1	1
Fluconazole	4	4	8	32	64
Voriconazole	0.125	0.25	0.25	1	1

Mandatory Visualizations

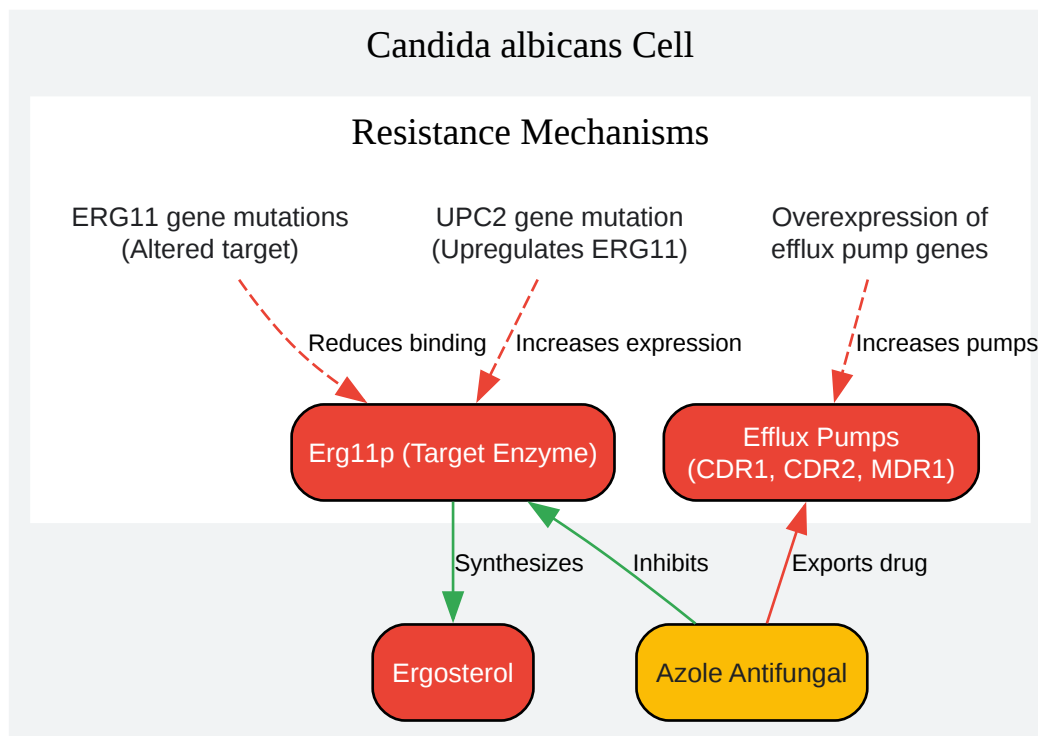
Antifungal Susceptibility Testing Workflow



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Caption: Workflow for Antifungal Susceptibility Testing of Candida.

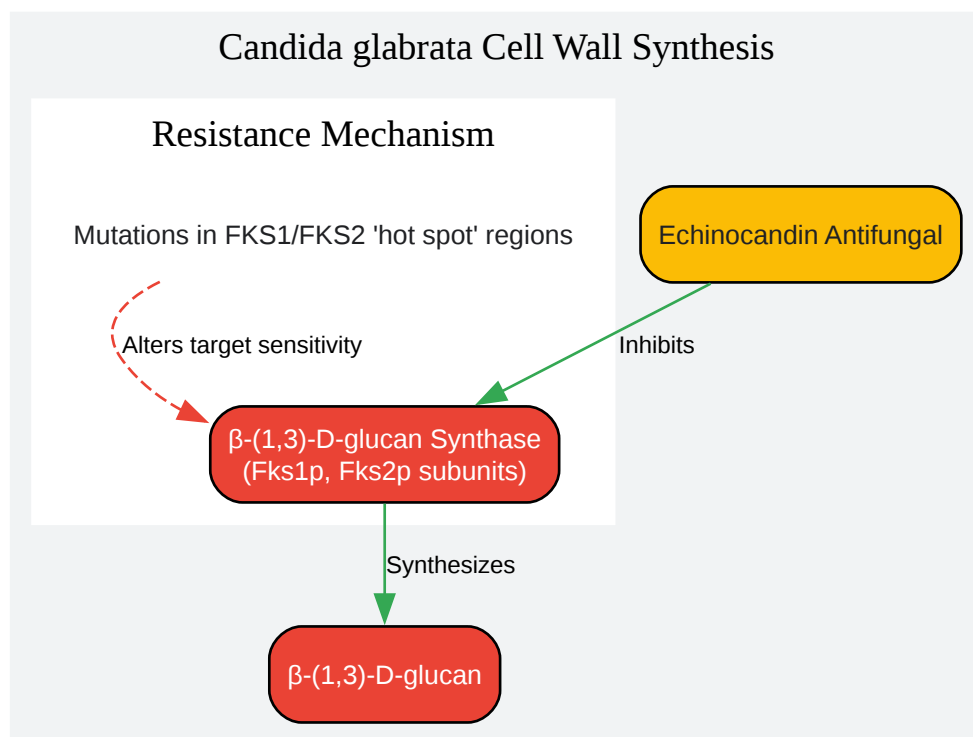
Signaling Pathway: Azole Resistance Mechanisms in *Candida albicans*



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Caption: Azole resistance mechanisms in *Candida albicans*.

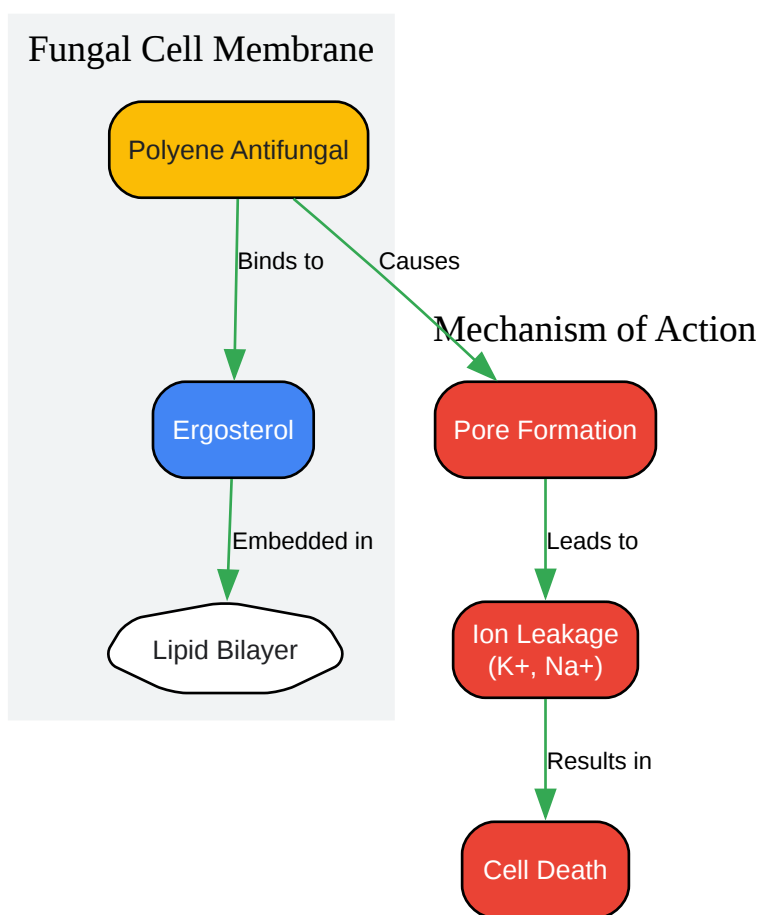
Signaling Pathway: Echinocandin Resistance Mechanism in *Candida glabrata*



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Caption: Echinocandin resistance in *Candida glabrata*.

Mechanism of Action: Polyene Antifungals



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Caption: Mechanism of action of polyene antifungals.

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